molecular formula C8H10N2O B1313297 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine CAS No. 575474-01-0

3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine

Cat. No. B1313297
M. Wt: 150.18 g/mol
InChI Key: XEMWHIJWZOJWNP-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine is a chemical compound that has been studied for its potential applications in various fields . It is a core structure that contains different substituents, which can make it either electron deficient or electron rich .


Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine and its derivatives has been achieved through various methods. One such method involves a one-pot three-component reaction . Another method involves the use of copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds are usually confirmed by 1H NMR, 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine and its derivatives is confirmed by interpretation of 1H NMR, 13C NMR, and Mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine are complex and can involve multiple steps. For example, the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved through a two-step process .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine and its derivatives can vary depending on the specific substituents present in the molecule .

Scientific Research Applications

Synthesis and Application in Pharmaceuticals

3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine derivatives have been explored for their potential in pharmaceutical applications. A notable example is their use in the synthesis of antimicrobial agents like Levofloxacin. López-Iglesias et al. (2015) demonstrated a chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives, which are key precursors for Levofloxacin, an antimicrobial agent (López-Iglesias et al., 2015). Similarly, Parai and Panda (2009) synthesized 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives as intermediates for Levofloxacin production (Parai & Panda, 2009).

Antimicrobial and Antifungal Applications

Compounds synthesized from 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine have shown antimicrobial effects. Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and tested them for antimicrobial activity, finding potency against both Gram-positive and Gram-negative bacteria (Fang et al., 2011). Mathew et al. (2010) created a series of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, some of which exhibited significant antimicrobial effects (Mathew et al., 2010).

Applications in Herbicide Development

The derivatives of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine have also been explored in the development of herbicides. Huang et al. (2005) synthesized compounds that showed herbicidal activity, with a mode of action identified as inhibition of protoporphyrinogen oxidase (Huang et al., 2005).

Novel Synthesis Methods and Chemical Properties

Innovative synthesis methods for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine derivatives have been a focus of research, contributing to the understanding of their chemical properties and potential applications. For instance, a study by 詹淑婷 (2012) developed a new synthesis method for these compounds, indicating their significance in biology and medication (詹淑婷, 2012).

Other Applications

The versatile natureof 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine derivatives extends beyond pharmaceuticals and agriculture. Their use as ligands for cations and as reducing agents for precious metal ions has been explored, showcasing their potential in various industrial applications. For example, Wattanathana et al. (2017) discussed the use of benzoxazines, a related class of compounds, in applications such as luminescent materials and cation ligands (Wattanathana et al., 2017).

Chemical Synthesis and Structural Diversity

The chemical synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine derivatives often involves innovative approaches, leading to a wide range of structurally diverse compounds. For instance, Liu and Chen (2018) developed a Cu(OAc)2-catalyzed three-component reaction for the efficient synthesis of these compounds, demonstrating their structural diversity and the versatility of synthesis methods (Liu & Chen, 2018).

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMWHIJWZOJWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467167
Record name 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine

CAS RN

575474-01-0
Record name 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above was prepared using the same procedure as for 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine, except 2-amino-5-nitrophenol was used as starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Iijima, M Katoh, K Takedomi… - Journal of Medicinal …, 2022 - ACS Publications
Overactivation of the mineralocorticoid receptor (MR) is involved in many diseases, such as hypertension, kidney disease, and heart failure. Thus, MR antagonists (MRAs) are expected …
Number of citations: 3 pubs.acs.org
S Wagner-Griffin, M Abe, RI Benhamou… - Journal of medicinal …, 2021 - ACS Publications
Myotonic dystrophy type 2 (DM2) is one of >40 microsatellite disorders caused by RNA repeat expansions. The DM2 repeat expansion, r(CCUG) exp (where “exp” denotes expanded …
Number of citations: 13 pubs.acs.org

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